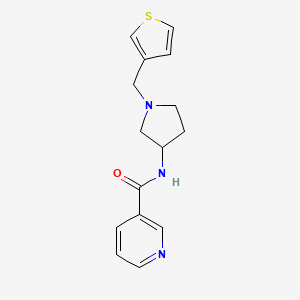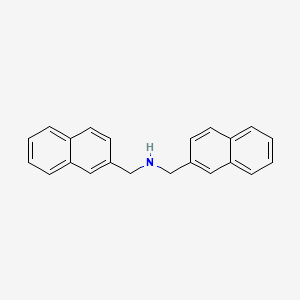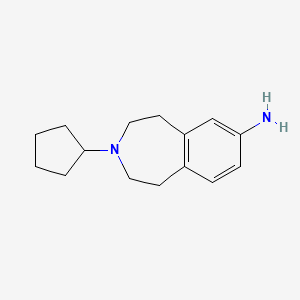![molecular formula C20H18ClN3O3S B2805338 N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 932301-00-3](/img/structure/B2805338.png)
N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a pyrazinone ring, which is a type of heterocyclic aromatic organic compound. The molecule also has a sulfanylacetamide group and a chloromethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazinone ring, for example, would contribute to the compound’s aromaticity and stability .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar groups present in the molecule .科学的研究の応用
Anticancer Drug Research
Research on anticancer drugs has identified compounds with high tumor specificity and reduced toxicity to normal cells. For example, studies have discovered compounds that induce apoptotic cell death in human oral squamous cell carcinoma cell lines with minimal keratinocyte toxicity. This approach aims to create anticancer drugs that are more selective and safer for patients, highlighting the importance of chemical modification to enhance therapeutic profiles (Sugita et al., 2017).
Novel Pharmaceutical Applications
The development of new pharmaceuticals often involves the exploration of unique chemical structures for their potential therapeutic benefits. For instance, certain natural compounds like osthole have been investigated for their wide range of pharmacological actions, including neuroprotective, anticancer, and immunomodulatory effects. These studies underscore the potential of natural and synthetic compounds in creating multitarget alternative medicines (Zhang et al., 2015).
Biopolymer Modification
Research into biopolymer modification, such as xylan derivatives, presents potential applications in creating new materials with specific properties. These derivatives can be used in drug delivery systems, showcasing how chemical modification techniques can lead to innovative solutions in medicine and materials science (Petzold-Welcke et al., 2014).
Analytical Methods in Determining Antioxidant Activity
In the field of food engineering and pharmacy, the study of antioxidants is vital. Various tests, such as the ORAC and FRAP assays, have been developed to determine antioxidant activity. These methods are critical in evaluating the health benefits of chemical compounds, including potential new drugs, and their ability to scavenge free radicals (Munteanu & Apetrei, 2021).
将来の方向性
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-4-3-5-15(10-13)24-9-8-22-19(20(24)26)28-12-18(25)23-14-6-7-17(27-2)16(21)11-14/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUMPNIYFQCQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2805257.png)
![3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2805260.png)


![3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2805263.png)

![2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2805267.png)
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805268.png)
![2-[[(2,2-Dimethyl-3H-1-benzofuran-7-yl)amino]methyl]pyridine-4-sulfonyl fluoride](/img/structure/B2805273.png)

![8-(2-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805275.png)
![3-[(2-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2805276.png)
